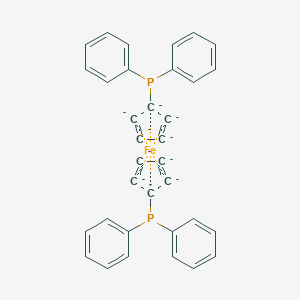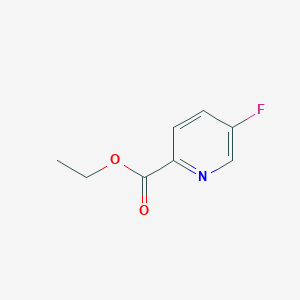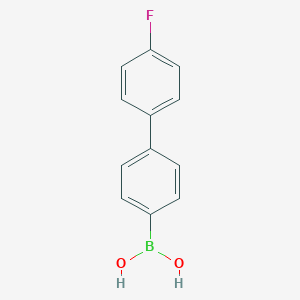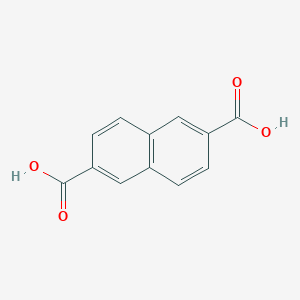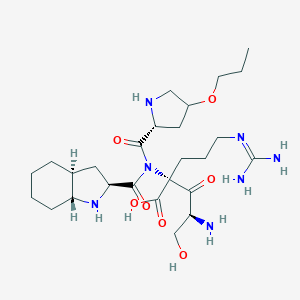
Ser-hype-oic-arg
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ser-hype-oic-arg is a synthetic peptide that has gained significant attention in the scientific community due to its potential therapeutic applications. The peptide is characterized by its unique structure and mechanism of action, which make it an attractive candidate for a wide range of research applications. In
Mecanismo De Acción
The mechanism of action of Ser-hype-oic-arg is not fully understood. However, it is believed that the peptide works by binding to specific receptors on the surface of cells. This binding triggers a cascade of intracellular signaling events that ultimately lead to the desired biological effect.
Biochemical and Physiological Effects:
Ser-hype-oic-arg has been shown to have a number of biochemical and physiological effects. Studies have demonstrated that the peptide can induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and reduce inflammation. Additionally, Ser-hype-oic-arg has been shown to have analgesic (pain-relieving) effects, making it a potential candidate for the treatment of chronic pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Ser-hype-oic-arg in lab experiments is its specificity. The peptide is highly selective for certain receptors, which makes it an ideal tool for studying specific biological processes. Additionally, Ser-hype-oic-arg is relatively easy to synthesize and purify, which makes it a cost-effective research tool.
However, there are also limitations to using Ser-hype-oic-arg in lab experiments. One of the main limitations is that the peptide is not very stable in vivo, which can limit its potential therapeutic applications. Additionally, the mechanism of action of Ser-hype-oic-arg is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are a number of potential future directions for research on Ser-hype-oic-arg. One area of research that is currently being explored is the use of the peptide in combination with other cancer treatments, such as chemotherapy and radiation therapy. Additionally, researchers are investigating the potential use of Ser-hype-oic-arg in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Finally, there is ongoing research into the mechanism of action of Ser-hype-oic-arg, which may lead to the development of more effective and targeted therapies.
Métodos De Síntesis
Ser-hype-oic-arg is synthesized using solid-phase peptide synthesis (SPPS) techniques. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid support. The amino acids are protected by various chemical groups to prevent unwanted reactions. Once the peptide is synthesized, it is cleaved from the solid support and purified using high-performance liquid chromatography (HPLC).
Aplicaciones Científicas De Investigación
Ser-hype-oic-arg has numerous potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that the peptide has anti-tumor properties and can inhibit the growth of cancer cells. Additionally, Ser-hype-oic-arg has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.
Propiedades
Número CAS |
148383-08-8 |
|---|---|
Nombre del producto |
Ser-hype-oic-arg |
Fórmula molecular |
C26H45N7O7 |
Peso molecular |
567.7 g/mol |
Nombre IUPAC |
(2R,4S)-2-[[(2S,3aS,7aR)-2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carbonyl]-[(2R)-4-propoxypyrrolidine-2-carbonyl]amino]-4-amino-2-[3-(diaminomethylideneamino)propyl]-5-hydroxy-3-oxopentanoic acid |
InChI |
InChI=1S/C26H45N7O7/c1-2-10-40-16-12-19(31-13-16)22(36)33(23(37)20-11-15-6-3-4-7-18(15)32-20)26(24(38)39,21(35)17(27)14-34)8-5-9-30-25(28)29/h15-20,31-32,34H,2-14,27H2,1H3,(H,38,39)(H4,28,29,30)/t15-,16?,17-,18+,19+,20-,26+/m0/s1 |
Clave InChI |
AOXVGYLNAYOFJH-RCSXMCSBSA-N |
SMILES isomérico |
CCCOC1C[C@@H](NC1)C(=O)N(C(=O)[C@@H]2C[C@@H]3CCCC[C@H]3N2)[C@](CCCN=C(N)N)(C(=O)[C@H](CO)N)C(=O)O |
SMILES |
CCCOC1CC(NC1)C(=O)N(C(=O)C2CC3CCCCC3N2)C(CCCN=C(N)N)(C(=O)C(CO)N)C(=O)O |
SMILES canónico |
CCCOC1CC(NC1)C(=O)N(C(=O)C2CC3CCCCC3N2)C(CCCN=C(N)N)(C(=O)C(CO)N)C(=O)O |
Sinónimos |
Ser-HYPE-Oic-Arg seryl-HYPE(transpropyl)-octahydroindole-2-carbonyl-arginine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



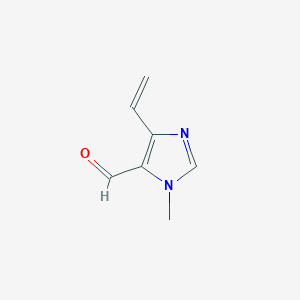
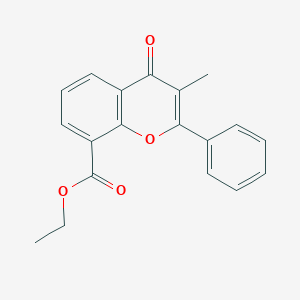


![2-{[4-Methoxy-3-(trifluoromethyl)phenyl]amino}benzoic acid](/img/structure/B126324.png)
